![molecular formula C8H10F2N2O B1442437 (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine CAS No. 1075757-20-8](/img/structure/B1442437.png)
(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine
Overview
Description
“®-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine” is a chemical compound. Its structure is similar to “(3,5-Difluoropyridin-2-yl)methanol”, which has a molecular weight of 145.11 and a linear formula of C6H5F2NO .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, trifluoromethylpyridines, which share a similar structure, have been used in the synthesis of active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-Difluoropyridin-2-yl)methanol”, a similar compound, include a boiling point of 176.5±35.0C at 760 mmHg .Scientific Research Applications
Catalytic Applications
A study explored the synthesis of (imino)pyridine ligands with various pendant arms, including 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their application in forming palladium complexes. These complexes were utilized in catalytic activities, demonstrating high efficiency in selective ethylene dimerization. This research highlights the potential of such compounds in catalysis, offering insights into the synthesis and application of palladium complexes with imino)pyridine ligands (Nyamato, Ojwach, & Akerman, 2015).
Organic Synthesis
Another study presented an efficient synthesis pathway for a compound related to (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine, focusing on its role as a carboxylic acid moiety in antagonists targeting dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. This underscores the compound's importance in the synthesis of medically relevant molecules (Hirokawa, Horikawa, & Kato, 2000).
Water Oxidation Catalysts
Research on a new family of Ru complexes for water oxidation involved reaction with ligands similar in structure to (R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine. These complexes demonstrated significant activity in oxygen evolution, indicating their utility in water oxidation and potential applications in environmental and energy-related fields (Zong & Thummel, 2005).
Synthesis of Trifluoromethyl-containing Compounds
A study detailed the synthesis of diastereomeric compounds involving reactions with 2-(aminomethyl)pyridine, showcasing the compound's versatility in producing trifluoromethyl-containing molecules with high diastereoselectivity. This research is crucial for the development of compounds with specific stereochemical configurations, which are important in various fields of chemistry and pharmacology (Ohkura, Berbasov, & Soloshonok, 2003).
CO2 Binding and Reduction
A notable study on rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands demonstrated these complexes' ability to bind CO2 through a unique dearomatization/rearomatization reaction sequence. This finding is significant for carbon capture and storage (CCS) technologies, offering a novel approach to CO2 sequestration and utilization (Stichauer, Helmers, Bremer, Rohdenburg, Wark, Lork, & Vogt, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-13-4-7(11)8-6(10)2-5(9)3-12-8/h2-3,7H,4,11H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWODYWDPZNKNW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=C(C=C(C=N1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C1=C(C=C(C=N1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729142 | |
Record name | (1R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine | |
CAS RN |
1075757-20-8 | |
Record name | (1R)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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